N-(2,2-Dichloroethenyl)benzenecarboximidoyl chloride
Description
N-(2,2-Dichloroethenyl)benzenecarboximidoyl chloride: is an organic compound with the molecular formula C9H6Cl3N . It is a derivative of benzenecarboximidoyl chloride, where the imidoyl group is substituted with a 2,2-dichloroethenyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Properties
CAS No. |
61833-99-6 |
|---|---|
Molecular Formula |
C9H6Cl3N |
Molecular Weight |
234.5 g/mol |
IUPAC Name |
N-(2,2-dichloroethenyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C9H6Cl3N/c10-8(11)6-13-9(12)7-4-2-1-3-5-7/h1-6H |
InChI Key |
FONCXPBZNGLRDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC=C(Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Dichloroethenyl)benzenecarboximidoyl chloride typically involves the reaction of benzenecarboximidoyl chloride with 2,2-dichloroethene under controlled conditions. The reaction is usually carried out in the presence of a catalyst and an inert solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: N-(2,2-Dichloroethenyl)benzenecarboximidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Addition Reactions: The 2,2-dichloroethenyl group can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Electrophiles: Such as halogens and acids for addition reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an N-substituted benzenecarboximidoyl derivative, while addition reactions can produce various adducts depending on the electrophile used.
Scientific Research Applications
Chemistry: N-(2,2-Dichloroethenyl)benzenecarboximidoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is used to study the effects of chlorinated organic compounds on biological systems. It serves as a model compound to investigate the mechanisms of toxicity and metabolism of chlorinated ethenes.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its reactivity allows for the modification of its structure to create derivatives with desired pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its ability to undergo various chemical reactions makes it a valuable building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-(2,2-Dichloroethenyl)benzenecarboximidoyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The 2,2-dichloroethenyl group can also participate in addition reactions, which can alter the structure and function of target molecules.
Comparison with Similar Compounds
Benzenecarboximidoyl chloride: The parent compound without the 2,2-dichloroethenyl substitution.
N-(2,2-Diphenylethyl)benzenecarboximidoyl chloride: A derivative with a diphenylethyl group instead of the dichloroethenyl group.
Benzenecarboximidoyl chloride, 4-chloro-N-[2-(2,2,2-trichloroacetyl)phenyl]: Another derivative with a trichloroacetyl group.
Uniqueness: N-(2,2-Dichloroethenyl)benzenecarboximidoyl chloride is unique due to the presence of the 2,2-dichloroethenyl group, which imparts distinct reactivity and properties compared to other benzenecarboximidoyl derivatives
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